molecular formula C20H25ClN2O2 B158903 Hydroquinine, hydrochloride CAS No. 1668-97-9

Hydroquinine, hydrochloride

Cat. No. B158903
CAS RN: 1668-97-9
M. Wt: 362.9 g/mol
InChI Key: MULXTQKDWYBJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroquinine hydrochloride is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. It is commonly used as a reagent in the synthesis of organic compounds and as a catalyst in various chemical reactions. Hydroquinine hydrochloride is also used in the pharmaceutical industry for the preparation of drugs and in the field of analytical chemistry for the detection of various compounds.

Mechanism Of Action

The mechanism of action of hydroquinine hydrochloride is not well understood. However, it is believed that it acts as a reducing agent in various chemical reactions. It is also believed to act as a catalyst in various reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of hydroquinine hydrochloride. However, it has been reported to have antiviral and antitumor properties. It has also been reported to have antioxidant properties.

Advantages And Limitations For Lab Experiments

Hydroquinine hydrochloride has several advantages in laboratory experiments. It is a readily available reagent that is relatively inexpensive. It is also stable and has a long shelf life. However, it has some limitations. It can be toxic and should be handled with care. It is also sensitive to light and should be stored in a dark place.

Future Directions

There are several future directions for the use of hydroquinine hydrochloride in scientific research. One area of research is the development of new catalysts for various chemical reactions. Another area of research is the development of new drugs for the treatment of various diseases. Hydroquinine hydrochloride may also have potential applications in the field of nanotechnology.
Conclusion:
Hydroquinine hydrochloride is a widely used reagent in scientific research. It is used in the synthesis of organic compounds and as a catalyst in various chemical reactions. It is also used in the field of analytical chemistry for the detection of various compounds. Hydroquinine hydrochloride has several advantages in laboratory experiments, but it also has some limitations. There are several future directions for the use of hydroquinine hydrochloride in scientific research, including the development of new catalysts and the development of new drugs for the treatment of various diseases.

Synthesis Methods

Hydroquinine hydrochloride can be synthesized by the reaction of hydroquinone with hydrochloric acid. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is then purified by recrystallization.

Scientific Research Applications

Hydroquinine hydrochloride is widely used in scientific research for various applications. It is used as a reagent in the synthesis of organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in various chemical reactions such as the reduction of ketones and aldehydes. Hydroquinine hydrochloride is also used in the field of analytical chemistry for the detection of various compounds such as nitrites and nitrates.

properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXTQKDWYBJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1435-55-8 (Parent)
Record name Hydroquinine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinine, hydrochloride

CAS RN

1668-97-9
Record name Hydroquinine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol monohydrochloride
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